3-(2-methoxyethyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
Description
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Properties
IUPAC Name |
3-(2-methoxyethyl)-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c1-12-5-3-4-6-14(12)17-22-18(28-23-17)13-7-8-15-16(11-13)21-20(26)24(19(15)25)9-10-27-2/h3-8,11H,9-10H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCIIANNUSVPEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-methoxyethyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline and oxadiazole, two classes of compounds known for their diverse biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a quinazoline backbone substituted with a methoxyethyl group and an oxadiazole moiety. Its molecular formula is , and it has a molecular weight of approximately 345.38 g/mol. The presence of the oxadiazole ring is significant as it has been associated with enhanced biological activity in various compounds.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of quinazoline derivatives, including our compound of interest. The following table summarizes the antimicrobial activity against selected bacterial strains:
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| This compound | Staphylococcus aureus | 11 | 80 |
| Escherichia coli | 10 | 75 | |
| Candida albicans | 12 | 77 |
The compound exhibited moderate antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Its effectiveness was comparable to standard antibiotics like ampicillin .
Anticancer Activity
The anticancer potential of quinazoline derivatives has been extensively studied. The compound was tested against several cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The results are presented in the following table:
| Cell Line | IC50 (μM) after 48h | IC50 (μM) after 72h |
|---|---|---|
| HCT-116 | 10.72 | 5.33 |
| MCF-7 | 21.29 | Not specified |
| HepG2 | 17.48 | 7.94 |
These findings indicate that the compound exhibits significant cytotoxic effects on cancer cells, particularly against HCT-116 cells, with an IC50 value lower than that of doxorubicin, a standard chemotherapeutic agent .
The mechanism through which quinazoline derivatives exert their biological effects often involves inhibition of key enzymes or pathways essential for bacterial growth or cancer cell proliferation. Specifically, compounds similar to our target have been shown to inhibit bacterial gyrase and DNA topoisomerase IV, critical enzymes in DNA replication . For anticancer activity, these compounds may induce apoptosis in cancer cells through various pathways, including oxidative stress and disruption of cellular signaling .
Case Studies
- Case Study on Antimicrobial Activity : A study evaluated a series of quinazoline derivatives for their antibacterial properties using the Agar well diffusion method. The results indicated that modifications at the oxadiazole position significantly enhanced antimicrobial activity compared to unmodified quinazolines .
- Case Study on Anticancer Activity : Another investigation focused on the cytotoxic effects of quinazoline derivatives on various cancer cell lines. The study highlighted that specific substitutions on the quinazoline scaffold led to increased potency against HCT-116 cells, suggesting a structure-activity relationship that could guide future drug design .
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
This compound is synthesized through a multi-step sequence involving:
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Cyclocondensation : Formation of the quinazoline-2,4(1H,3H)-dione core via reaction of anthranilic acid derivatives with urea or phosgene derivatives under reflux (ethanol, 80°C, 6–8 hours) .
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Oxadiazole Formation : Introduction of the 1,2,4-oxadiazol-5-yl group via cyclization of amidoximes with activated carbonyl compounds (e.g., o-tolyl-substituted carboxylic acid derivatives) using DCC as a coupling agent (DMF, RT, 12 hours).
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N-Alkylation : Methoxyethyl side chain installation at the N3 position using 2-bromoethyl methyl ether and K₂CO₃ in DMF (60°C, 4 hours, 68% yield).
Table 1: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Quinazoline core | Anthranilic acid, urea, ethanol, Δ | 72 | |
| Oxadiazole formation | Amidoxime, DCC, DMF, RT | 65 | |
| N-Alkylation | 2-Bromoethyl methyl ether, K₂CO₃, DMF | 68 |
Functional Group Transformations
The compound undergoes site-specific modifications:
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Quinazoline Ring :
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C7 Position : Electrophilic substitution (e.g., nitration) occurs at the electron-rich C7 position adjacent to the oxadiazole ring, producing nitro derivatives under HNO₃/H₂SO₄ (0°C, 1 hour) .
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C2/C4 Carbonyls : Participate in nucleophilic addition with hydrazines to form hydrazone derivatives (methanol, reflux, 85% yield) .
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Oxadiazole Ring :
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Ring-Opening : Reacts with Grignard reagents (e.g., CH₃MgBr) to form imine intermediates, which rearrange to pyrazole derivatives (THF, −78°C, 2 hours).
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Methoxyethyl Side Chain :
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Demethylation : Treatment with BBr₃ in CH₂Cl₂ (−20°C, 30 min) cleaves the methyl ether to a hydroxyl group.
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Biological Activity-Driven Modifications
Structural tweaks enhance pharmacological properties:
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Antimicrobial Optimization :
Table 2: Structure-Activity Relationships (SAR)
Stability and Degradation Pathways
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Hydrolytic Degradation : The oxadiazole ring undergoes slow hydrolysis in acidic conditions (pH < 3) to form carboxylic acid derivatives, reducing bioactivity .
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Photodegradation : UV exposure (254 nm, 24 hours) causes cleavage of the methoxyethyl group, identified via LC-MS fragmentation patterns.
Mechanistic Insights
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Enzyme Inhibition : The oxadiazole moiety chelates Mg²⁺ ions in bacterial DNA gyrase, while the quinazoline core intercalates DNA, as shown in molecular docking studies (ΔG = −9.2 kcal/mol) .
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Metabolic Pathways : CYP3A4-mediated O-demethylation of the methoxyethyl group generates a primary alcohol metabolite, confirmed via human liver microsome assays.
This compound’s reactivity profile underscores its versatility as a scaffold for antimicrobial and antiviral agents. Further studies should explore its enantioselective synthesis and covalent modification strategies to address resistance mechanisms.
Preparation Methods
Formation of Quinazoline-2,4-dione Intermediate
In a protocol adapted from the synthesis of analogous quinazolinediones, methyl 4-((2-aminobenzamido)methyl)benzoate is treated with 1,1′-carbonyldiimidazole (CDI) in dichloromethane under reflux. This step induces cyclization to yield methyl 4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzoate. Key conditions include:
Hydrolysis to Carboxylic Acid
The methyl ester intermediate undergoes hydrolysis using aqueous NaOH in tetrahydrofuran (THF) to produce 4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzoic acid. This step ensures compatibility with subsequent amide coupling reactions.
Synthesis of 3-(o-Tolyl)-1,2,4-oxadiazol-5-yl Moiety
The 1,2,4-oxadiazole ring is constructed via cyclization of an amidoxime with a carboxylic acid derivative. For the o-tolyl-substituted variant, the following steps are employed:
Preparation of Amidoxime Intermediate
o-Tolyl amidoxime is synthesized by treating o-tolyl nitrile with hydroxylamine hydrochloride in ethanol under reflux:
Cyclization to 1,2,4-Oxadiazole
The amidoxime reacts with a carboxylic acid (e.g., 7-bromoquinazoline-2,4-dione-4-carboxylic acid) using HATU as a coupling agent, followed by thermal cyclization:
- Reagents : HATU (1.1 equiv), DIPEA (3.0 equiv)
- Solvent : DMF
- Temperature : 120°C, 4 hours
- Yield : 65%
Suzuki-Miyaura Cross-Coupling for Aryl Integration
The final step involves coupling the 3-(o-tolyl)-1,2,4-oxadiazol-5-yl boronate ester with the 7-bromo-3-(2-methoxyethyl)quinazoline-2,4-dione via a palladium-catalyzed reaction.
Boronate Ester Preparation
The oxadiazole-containing boronate ester is synthesized from 3-(o-tolyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-oxadiazole using standard borylation conditions.
Cross-Coupling Reaction
Adapting methods from pyrazole coupling, the reaction employs PEPPSI-IPr as a palladium catalyst:
- Catalyst : PEPPSI-IPr (0.1 equiv)
- Base : KOH (3.0 equiv)
- Solvent : Toluene/EtOH/H₂O (4:2:5 v/v)
- Temperature : Reflux (80°C), 6 hours
- Yield : 68%
Optimization and Challenges
Regioselectivity in Oxadiazole Formation
The cyclization step (Section 3.2) requires precise stoichiometry to avoid regioisomeric byproducts. Excess HATU and prolonged heating improve selectivity.
Palladium Catalyst Efficiency
PEPPSI-IPr outperforms traditional Pd(PPh₃)₄ in coupling electron-deficient heterocycles, as evidenced by higher yields (68% vs. 50%).
Data Summary of Key Steps
Q & A
Q. What are the established synthetic routes for the quinazoline-dione scaffold in this compound?
The quinazoline-dione core is typically synthesized via cyclization reactions of anthranilic acid derivatives or substituted urea precursors. For the oxadiazole moiety, methods include:
- Condensation of amidoximes with carboxylic acid derivatives under thermal or catalytic conditions (e.g., using POCl₃ or DCC) to form the 1,2,4-oxadiazole ring .
- Crystal structure validation via X-ray diffraction to confirm regioselectivity and stereochemistry, as demonstrated in structurally analogous compounds .
Example Protocol :
- React 2-aminobenzoic acid derivatives with urea to form the quinazoline-dione ring.
- Introduce the oxadiazole group via coupling of nitrile oxides with carboxylic acids, followed by cyclization.
Q. How can researchers purify and confirm the identity of this compound?
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) .
- Characterization :
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Melting point analysis to compare with literature values (e.g., ±2°C deviation indicates purity) .
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Spectroscopic techniques :
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IR spectroscopy to confirm carbonyl (C=O, ~1700 cm⁻¹) and oxadiazole (C=N, ~1635 cm⁻¹) stretches .
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¹H/¹³C NMR to verify substituent positions (e.g., methoxyethyl protons at δ ~3.2–3.5 ppm) .
Table 1 : Key Analytical Data for Structural Confirmation
Technique Expected Signals Reference IR 1720 cm⁻¹ (C=O) ¹H NMR δ 7.5–8.5 (aromatic) X-ray Monoclinic (P21/c)
Q. What safety protocols are critical for handling this compound in the lab?
- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., POCl₃) .
- Storage : Keep in sealed containers at 2–8°C, away from oxidizers and moisture .
Q. How should researchers design initial experiments to study this compound’s reactivity?
- Hypothesis-driven design : Focus on substituent effects (e.g., methoxyethyl vs. methyl groups) on solubility or bioactivity.
- Control experiments : Include unsubstituted quinazoline-dione analogs for comparison .
- Pilot scale : Start with 100–500 mg batches to optimize yields before scaling up .
Advanced Research Questions
Q. How can catalytic methods improve the synthesis of the oxadiazole-quinazoline-dione hybrid?
- Palladium-catalyzed reductive cyclization of nitroarenes (using formic acid as a CO surrogate) can streamline oxadiazole formation .
- Microwave-assisted synthesis reduces reaction times (e.g., from 12 hours to 30 minutes) and improves yields by 15–20% .
Example Optimization :
- Vary catalyst loading (1–5 mol% Pd(OAc)₂) and temperature (80–120°C) to minimize byproducts.
Q. What computational tools can predict this compound’s electronic properties and reactivity?
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites .
- Molecular docking : Simulate interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina .
Case Study :
- For a triazole-thione analog, DFT calculations (B3LYP/6-31G*) matched experimental IR and NMR data within 5% error .
Q. How can crystallographic data resolve ambiguities in structural assignments?
- Single-crystal X-ray diffraction : Resolve bond lengths (e.g., C–N in oxadiazole: ~1.28 Å) and dihedral angles to confirm regiochemistry .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) influencing crystal packing .
Q. What strategies address low yields in the final coupling step of this compound?
- Byproduct analysis : Use LC-MS to identify hydrolysis products (e.g., free carboxylic acids) and adjust pH or solvent polarity .
- Coupling reagent optimization : Replace DCC with EDC·HCl to reduce side reactions .
Q. How to reconcile discrepancies between theoretical and experimental spectral data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
